Cas no 6653-80-1 (1-(chloromethyl)-4-ethoxybenzene)

1-(Chloromethyl)-4-ethoxybenzene is a versatile organic compound featuring a chloromethyl group and an ethoxy substituent on a benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The chloromethyl group offers reactivity for further functionalization, while the ethoxy group enhances solubility and influences electronic properties. Its stability under standard conditions ensures ease of handling and storage. The compound’s balanced reactivity and selectivity make it suitable for use in nucleophilic substitution reactions, Friedel-Crafts alkylations, and other transformations, providing a reliable building block for complex molecular architectures.
1-(chloromethyl)-4-ethoxybenzene structure
6653-80-1 structure
Product Name:1-(chloromethyl)-4-ethoxybenzene
CAS No:6653-80-1
MF:C9H11ClO
MW:170.636041879654
MDL:MFCD00123292
CID:964168
Update Time:2025-06-13

1-(chloromethyl)-4-ethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(chloromethyl)-4-ethoxy-
    • 1-(Chloromethyl)-4-ethoxybenzene
    • 4-Aethoxy-1-chlormethyl-benzol
    • 4-Chlormethyl-phenetol
    • 4-chloromethyl-phenetole
    • 4-ETHOXYBENZYL CHLORIDE
    • Aethyl-(4-chlormethyl-phenyl)-aether
    • p-ethoxy benzylchloride
    • 1-(chloromethyl)-4-ethoxybenzene
    • MDL: MFCD00123292
    • Inchi: 1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
    • InChI Key: DCLMJYZEOSDVCL-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(=CC=1)OCC

Computed Properties

  • Exact Mass: 170.05000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 9.23000
  • LogP: 2.82410

1-(chloromethyl)-4-ethoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-(chloromethyl)-4-ethoxybenzene Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:6653-80-1)1-(chloromethyl)-4-ethoxybenzene
Order Number:A867431
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:05
Price ($):189.0
Email:sales@amadischem.com

Additional information on 1-(chloromethyl)-4-ethoxybenzene

Professional Introduction to 1-(chloromethyl)-4-ethoxybenzene (CAS No. 6653-80-1)

1-(chloromethyl)-4-ethoxybenzene, identified by its Chemical Abstracts Service (CAS) number 6653-80-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a benzene ring substituted with a chloromethyl group at the 1-position and an ethoxy group at the 4-position. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The compound's molecular formula, C₈H₇ClO₂, reflects its composition of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two oxygen atoms. The presence of both electron-withdrawing and electron-donating groups on the benzene ring imparts distinct reactivity, making it a versatile building block for further chemical modifications. In recent years, researchers have been particularly interested in exploring the synthetic pathways and potential applications of this compound in drug development.

One of the most compelling aspects of 1-(chloromethyl)-4-ethoxybenzene is its role as a precursor in the synthesis of biologically active compounds. The chloromethyl group, for instance, can undergo nucleophilic substitution reactions to introduce various functional groups, while the ethoxy group can participate in etherification or oxidation reactions. These reactivities have been leveraged in the development of novel therapeutic agents targeting diverse disease mechanisms.

Recent studies have highlighted the compound's utility in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. By modifying the benzene ring or extending the molecular structure through further functionalization, researchers have been able to develop molecules with enhanced binding affinity and selectivity for specific kinase targets. The ethoxy group, in particular, has been shown to improve solubility and metabolic stability, making these inhibitors more effective in vivo.

In addition to its applications in kinase inhibition, 1-(chloromethyl)-4-ethoxybenzene has been explored as a component in the synthesis of antimicrobial agents. The chloromethyl functionality allows for the introduction of sugar moieties or other bioactive groups that can disrupt bacterial cell walls or interfere with essential metabolic pathways. Preliminary studies suggest that derivatives of this compound exhibit promising activity against resistant strains of bacteria, offering a potential solution to growing concerns about antibiotic resistance.

The pharmaceutical industry has also shown interest in this compound for its potential role in central nervous system (CNS) drug development. The combination of electron-donating and withdrawing groups on the benzene ring can influence blood-brain barrier penetration, a critical factor for CNS-targeted therapies. Researchers are currently investigating how structural modifications of 1-(chloromethyl)-4-ethoxybenzene can enhance its ability to cross this barrier while maintaining therapeutic efficacy.

From a synthetic chemistry perspective, 1-(chloromethyl)-4-ethoxybenzene serves as a model system for studying regioselectivity and reaction mechanisms. Its well-defined reactivity patterns provide insights into how different substituents on an aromatic ring influence chemical transformations. These insights are not only valuable for developing new synthetic methods but also for understanding how existing drugs interact with biological targets at a molecular level.

The compound's versatility extends beyond pharmaceutical applications. It has been utilized in materials science as a precursor for polymers and coatings that exhibit unique mechanical or optical properties. The ability to incorporate functional groups through further chemical modifications allows for tailored materials with specific characteristics, making this compound a valuable asset in industrial research and development.

As research continues to uncover new applications for 1-(chloromethyl)-4-ethoxybenzene, its importance in both academic and industrial settings is likely to grow. The ongoing exploration of its synthetic potential and biological activity underscores its significance as a building block for innovative chemical discoveries. By leveraging its unique structural features, scientists are paving the way for next-generation therapeutics and advanced materials that address complex challenges across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:6653-80-1)1-(chloromethyl)-4-ethoxybenzene
A867431
Purity:99%
Quantity:1g
Price ($):189.0
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